2-(3-cyclopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-(3-cyclopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that features a unique structure combining a pyrazole ring, a triazole ring, and a quinazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps, starting with the preparation of the pyrazole and triazole intermediates One common route involves the cyclization of appropriate precursors under controlled conditionsThe final step involves the formation of the quinazoline moiety, often through a condensation reaction with suitable reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, such as microwave-assisted synthesis, to accelerate reaction times and improve efficiency . Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyclopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazoline derivatives. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the quinazoline ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-cyclopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. This inhibition occurs through binding to the active site of the enzyme, preventing its interaction with substrates and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other signaling pathways, contributing to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar pyrazole and triazole structure, known for its anticancer properties.
Triazolo[1,5-c]pyrimidine: Shares the triazole ring and has been studied for its potential as a kinase inhibitor.
Quinazoline derivatives: A broad class of compounds with diverse biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
2-(3-cyclopropyl-1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-c]quinazoline stands out due to its unique combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This structural complexity allows for versatile modifications and the potential to target multiple biological pathways, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C15H12N6 |
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Molecular Weight |
276.30 g/mol |
IUPAC Name |
2-(5-cyclopropyl-1H-pyrazol-3-yl)-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C15H12N6/c1-2-4-11-10(3-1)15-17-14(20-21(15)8-16-11)13-7-12(18-19-13)9-5-6-9/h1-4,7-9H,5-6H2,(H,18,19) |
InChI Key |
YPMWDPDHTNWKIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2)C3=NN4C=NC5=CC=CC=C5C4=N3 |
Origin of Product |
United States |
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